2-bromo-N-(4-methylpyridin-2-yl)acetamide
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Overview
Description
2-Bromo-N-(4-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol . This compound is primarily used in research and development settings and is not intended for human use . It is characterized by the presence of a bromine atom, a pyridine ring, and an acetamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-methylpyridin-2-yl)acetamide can be achieved through various synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent, such as ethanol or water, under controlled temperature and pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-methylpyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases such as potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) . Reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, depending on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyridine derivatives with different functional groups, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
2-Bromo-N-(4-methylpyridin-2-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and pyridine ring allow it to participate in various chemical reactions, potentially affecting enzyme activity or receptor binding . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-bromo-N-(4-methylpyridin-2-yl)acetamide include:
- N-(5-bromo-4-methyl-2-pyridinyl)acetamide
- 2-acetylamino-5-bromo-6-methylpyridine
- 2-acetylamino-5-bromo-3-methylpyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring and the presence of the acetamide group.
Properties
Molecular Formula |
C8H9BrN2O |
---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-N-(4-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H9BrN2O/c1-6-2-3-10-7(4-6)11-8(12)5-9/h2-4H,5H2,1H3,(H,10,11,12) |
InChI Key |
UXHQUFQQZJDQGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CBr |
Origin of Product |
United States |
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